Superior In Vivo Cure Rate of LP10 Compared to Posaconazole in a Stringent Acute Chagas Mouse Model
LP10 demonstrates a superior cure rate in an acute mouse model of T. cruzi infection when compared to the leading azole comparator, posaconazole. Mice treated with LP10 at 40 mg/kg twice daily (BID) for 30 days resulted in 4 out of 5 animals showing no detectable parasites by PCR after 6 months [1]. In contrast, posaconazole has been reported to achieve cure rates of 86-89% in similar acute models, but often fails to provide sterile cure, with almost all cases remaining infected after a 25-day treatment at doses up to 100 mg/kg/day [2][3]. The LP10 study employed a stringent PCR-based test of cure, highlighting the robust and sustained parasite clearance achieved with this non-azole inhibitor [1].
| Evidence Dimension | In vivo curative efficacy (parasite clearance) |
|---|---|
| Target Compound Data | 4/5 mice negative by PCR for T. cruzi at 6 months post-treatment |
| Comparator Or Baseline | Posaconazole: 0% sterile cure after 25 days at 10-100 mg/kg/day; 86-89% cure rate in a different study model but with lower sensitivity detection methods |
| Quantified Difference | LP10 achieves sterile cure in 80% of mice, while posaconazole fails to achieve sterile cure in almost all cases in a comparable stringent model. |
| Conditions | Acute T. cruzi mouse model (C3H mice infected with 10^6 CA-I/72 trypomastigotes), treatment initiated 24h post-infection, LP10 dosed at 40 mg/kg BID i.p. for 30 days; posaconazole dosed orally at 10-100 mg/kg/day for 25 days. |
Why This Matters
This data directly quantifies a superior, durable, and potentially curative in vivo outcome for LP10 compared to a clinically investigated azole, directly justifying its selection for preclinical efficacy studies.
- [1] Doyle PS, Chen CK, Johnston JB, Hopkins SD, Leung SS, Jacobson MP, et al. A nonazole CYP51 inhibitor cures Chagas' disease in a mouse model of acute infection. Antimicrob Agents Chemother. 2010 Jun;54(6):2480-8. doi: 10.1128/AAC.00281-10. View Source
- [2] Francisco AF, Lewis MD, Jayawardhana S, Taylor MC, Chatelain E, Kelly JM. Limited Ability of Posaconazole To Cure both Acute and Chronic Trypanosoma cruzi Infections Revealed by Highly Sensitive In Vivo Imaging. Antimicrob Agents Chemother. 2015 Aug;59(8):4653-61. doi: 10.1128/AAC.00720-15. View Source
- [3] Ferraz ML, Gazzinelli RT, Alves RO, Urbina JA, Romanha AJ. The Anti-Trypanosoma cruzi Activity of Posaconazole in a Murine Model of Acute Chagas' Disease Is Less Dependent on Gamma Interferon than That of Benznidazole. Antimicrob Agents Chemother. 2007 Apr;51(4):1359-64. doi: 10.1128/AAC.01170-06. View Source
